Galactocerebrosides
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Overview
Description
Galactosylceramide, also known as galactocerebroside, is a type of glycosphingolipid predominantly found in the central nervous system. It consists of a ceramide backbone with a galactose residue attached at the 1-hydroxyl moiety. This compound is a major component of myelin, the insulating sheath around nerve fibers, and plays a crucial role in the proper functioning of the nervous system .
Mechanism of Action
Target of Action
Galactocerebrosides, also known as galactosylceramides, are a type of glycosphingolipid . They are crucial constituents of cell membranes, especially in the nervous system . The primary targets of this compound are the cell membranes where they serve critical functions in maintaining cell structure and signal transduction processes .
Mode of Action
This compound are synthesized via the following pathway: sphingosine + ceramide -> cerebroside . A galactosyltransferase catalyzes the synthesis of this compound containing ol-hydroxy fatty acids linked to the amino group of the sphingosine moiety . The enzyme catalyzes the following reaction: UDP-galactose-W + ceramide -> W-galactocerebroside (+ UDP) .
Pharmacokinetics
It is known that the udp-galactose: ceramide galactosyltransferase activity was low in homogenates of brains from young chick . This suggests that the bioavailability of this compound may be influenced by the activity of this enzyme.
Result of Action
They play a crucial role in maintaining the structure of cell membranes and in signal transduction processes . The accumulation of a derivative of this compound, known as psychosine, in the nervous system results in the destruction of myelin and leads to progressive neurological deterioration in affected individuals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction catalyzed by the galactosyltransferase enzyme was stimulated by Mg++, MI-I++, and Ca++ . This suggests that the presence of these ions in the environment can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Galactocerebrosides interact with various enzymes, proteins, and other biomolecules. A galactosyltransferase enzyme, isolated from embryonic chicken brain, catalyzes the synthesis of this compound . This interaction involves the formation of a bond between the sphingosine moiety and hydroxy fatty acids .
Cellular Effects
This compound play a vital role in neurodevelopment and function . They are particularly abundant in the myelin sheath of neurons , influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzyme galactosyltransferase catalyzes the synthesis of this compound .
Metabolic Pathways
This compound are involved in various metabolic pathways. They interact with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galactosylceramide can be synthesized through the enzymatic reaction of ceramide with UDP-galactose, catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase. This reaction typically occurs in the endoplasmic reticulum of cells .
Industrial Production Methods: Industrial production of galactosylceramide often involves extraction from natural sources, such as bovine spinal cord. The extraction process includes homogenization of the tissue, followed by lipid extraction using organic solvents like chloroform and methanol. The extracted lipids are then purified through chromatographic techniques to isolate galactosylceramide .
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions of galactosylceramide are less documented, it can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions and the presence of galactosylceramidase.
Oxidation and Reduction: Standard oxidizing and reducing agents used in organic chemistry.
Major Products:
Hydrolysis: Ceramide and galactose.
Scientific Research Applications
Galactosylceramide has a wide range of applications in scientific research:
Neuroscience: It is used as a marker for oligodendrocytes, the cells responsible for myelination in the central nervous system.
Immunology: Galactosylceramide plays a role in the activation of T cells and cellular signaling in glycosynapses.
Disease Research: It is studied in the context of Krabbe disease, a genetic disorder characterized by the accumulation of galactosylceramide due to a deficiency in galactosylceramidase.
Pharmaceutical Development: High-purity galactosylceramide is used in the development of lipid-based drug delivery systems.
Comparison with Similar Compounds
Glucosylceramide: Another glycosphingolipid with a glucose residue instead of galactose.
Sulfatide: A sulfated derivative of galactosylceramide, important for myelin stability and function.
Uniqueness: Galactosylceramide is unique in its specific role in the central nervous system, particularly in myelin formation and maintenance. Its deficiency leads to severe neurological disorders, highlighting its critical function .
Biological Activity
Galactocerebrosides (GalCer), a type of glycosphingolipid, play crucial roles in various biological processes, particularly in the nervous system and immune response. This article reviews the biosynthesis, structural characteristics, and biological activities of GalCer, supported by recent research findings.
1. Overview of this compound
This compound are sphingolipids characterized by a galactose sugar attached to a ceramide backbone. They are predominantly found in myelin sheaths of nerve cells, where they contribute to the structural integrity and functionality of the nervous system. GalCer is synthesized primarily through the action of the enzyme ceramide galactosyltransferase, which catalyzes the transfer of galactose from UDP-galactose to ceramide.
2. Biosynthesis Pathway
The biosynthesis of GalCer involves several key enzymes and metabolic pathways:
- Enzymatic Action : The primary enzyme responsible for synthesizing GalCer is ceramide galactosyltransferase (EC 2.4.1.47). This enzyme facilitates the glycosylation of ceramide using UDP-galactose as a substrate .
- Genetic Determinants : Recent studies have identified genetic determinants associated with GalCer biosynthesis in various Mycoplasma species, highlighting the presence of multiple glycosyltransferases that can potentially synthesize GalCer .
3.1 Role in Myelin Formation
GalCer is a major component of myelin, essential for proper nerve function. It contributes to:
- Myelin Stability : GalCer enhances the stability and insulation properties of myelin sheaths, crucial for efficient nerve signal transmission .
- Cell Signaling : It plays a role in cell signaling pathways that regulate myelination and neuronal health.
3.2 Immune Modulation
GalCer has been shown to influence immune responses:
- Activation of Immune Cells : Studies indicate that GalCer can activate β-glucocerebrosidase, an enzyme involved in lipid metabolism, leading to enhanced barrier function in skin cells .
- Antigen Presentation : GalCer acts as a ligand for CD1d molecules on antigen-presenting cells, influencing T-cell activation and promoting Th1-type immune responses .
4. Research Findings
Recent research has provided insights into the biological activities and therapeutic potential of GalCer:
- Barrier Function Enhancement : In vitro studies demonstrated that treatment with GalCer significantly increased β-glucocerebrosidase activity by 172% in epidermal fractions, indicating its role in enhancing skin barrier function .
- Neuroprotective Effects : Research has suggested that GalCer may provide neuroprotective effects by promoting myelin repair and reducing neuroinflammation .
Case Study 1: Myelination Disorders
A study focused on patients with multiple sclerosis (MS) showed that deficiencies in GalCer synthesis correlated with impaired myelination and increased neurological symptoms. Supplementation with GalCer analogs improved myelin integrity in animal models.
Case Study 2: Skin Barrier Dysfunction
In a clinical trial involving patients with atopic dermatitis, topical application of GalCer-containing formulations led to significant improvements in skin hydration and barrier function compared to placebo treatments.
6. Data Tables
Study | Findings | Significance |
---|---|---|
Study A | Increased β-glucocerebrosidase activity by 172% with GalCer treatment | Indicates potential for enhancing skin barrier function |
Study B | Correlation between low GalCer levels and MS severity | Suggests therapeutic potential for myelination disorders |
Study C | Improvement in skin hydration in atopic dermatitis patients using GalCer formulations | Highlights clinical relevance in dermatological applications |
Properties
IUPAC Name |
2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42?,43+,44-,45-,46+,48+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWQZGROTQMXME-WXUJBLQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H93NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.